![molecular formula C13H14N2O2 B1270733 cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 370879-53-1](/img/structure/B1270733.png)

cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

概要

説明

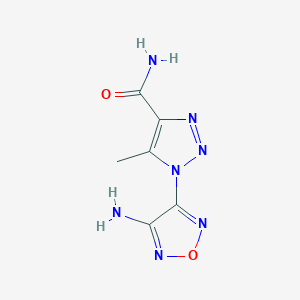

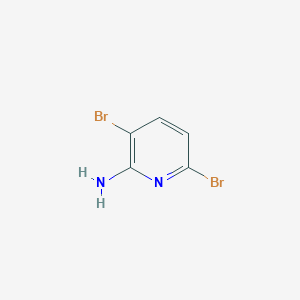

The compound “cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole derivative . Pyrrole is a five-membered heterocyclic compound, and its derivatives are known for their diverse biological activities .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. For instance, the Paal-Knorr pyrrole condensation is a common method used for the synthesis of N-substituted pyrroles . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles .Molecular Structure Analysis

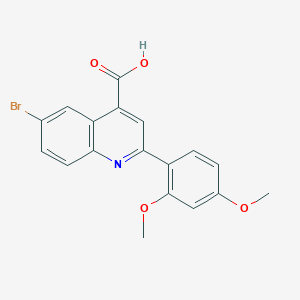

The molecular structure of “cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is represented by the linear formula C14H16N2O3 .Chemical Reactions Analysis

Pyrrole and its derivatives undergo various chemical reactions. For example, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学的研究の応用

Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles

This compound is used in a new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles. This approach is based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters .

Optoelectronic Materials

Bicyclic pyrrolopyrroles, which include this compound, are used as optoelectronic materials .

Pigments

These compounds are used as pigments for various purposes .

Biological Activities

They are characterized by a variety of biological activities . For example, inhibitors of protein methyltransferases , glycosyltransferases , agonists of various serotonin 5-HT-receptors , antagonists of integrin VLA-4 , and promising structural analogs of antibacterial fluoroquinolones have been found among the derivatives of hydrogenated pyrrolo[3,4-b]pyrroles.

(3+2) Cycloaddition Reactions

This compound is used in the synthesis of C(4)–N(5)-condensed tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones based on the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .

Visible Light-Promoted Synthesis

A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst is reported .

特性

IUPAC Name |

(3aR,6aS)-5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)/t10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFHBZBIKPEYNP-PHIMTYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363896 | |

| Record name | (3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

CAS RN |

370879-53-1 | |

| Record name | (3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。